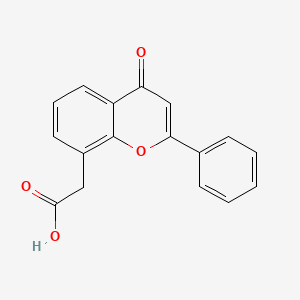
Mitoflaxone
カタログ番号 B1677167
分子量: 280.27 g/mol
InChIキー: TZZNWMJZDWYJAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05824670
Procedure details


2-indolylacetic acid; (N-methyl)-2- or -3-indolylacetic acid; 3-(3-indolyl)propionic acid; 3- or 2-indolylacrylic acid (also (N-methyl)); (2-methyl-3-indolyl)acetic acid, 3,4-(methylenedioxy)phenylacetic acid; 3,4-(methylenedioxy)cinnamic acid; indole-3-butyric acid; (5-methoxyindol-3-yl)acetic acid; naphthyl-1- or -2-acetic acid; flavone-8-acetic acid; 5,6-dimethylxanthone-4-acetic acid (L. L. Thomsen et al.: Cancer Chemother, Pharmacol. 31, 151ff. (1992) demonstrate that the corticoid 21-carboxylic esters prepared from this could also have an antitumorigenic effect, likewise the abovementioned chlorambucil).

[Compound]
Name
2-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
5,6-dimethylxanthone 4-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
corticoid 21-carboxylic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


[Compound]
Name
(N-methyl)-2- or -3-indolylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven


[Compound]
Name
3- or 2-indolylacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine






Name
Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1CC(O)=O.N1C2C(=CC=CC=2)C(C[CH2:24][C:25]([OH:27])=[O:26])=C1.CC1NC2C(C=1CC(O)=O)=CC=CC=2.C1OC2C=C(CC(O)=O)C=CC=2O1.C1C(/C=C/C(O)=O)=CC2OCOC=2C=1.N1C2C(=CC=CC=2)C(CCCC(O)=O)=C1.COC1C=C2C(=CC=1)NC=C2CC(O)=O.O1C2C(=CC=CC=2CC(O)=O)C(=O)C=C1C1C=CC=CC=1.C1C(CCCC(O)=O)=CC=C(N(CCCl)CCCl)C=1>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:24][C:25]([OH:27])=[O:26])=[CH:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=CC2=CC=CC=C12)CC(=O)O
|
Step Two
[Compound]
|
Name
|
2-acetic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1C(=CC(=O)C2=CC=CC(=C12)CC(=O)O)C1=CC=CC=C1
|
Step Four
[Compound]
|
Name
|
5,6-dimethylxanthone 4-acetic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
corticoid 21-carboxylic esters
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1CCCC(=O)O)N(CCCl)CCCl
|
Step Seven
[Compound]
|
Name
|
(N-methyl)-2- or -3-indolylacetic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)CCC(=O)O
|
Step Nine
[Compound]
|
Name
|
3- or 2-indolylacrylic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC2=CC=CC=C2C1CC(=O)O
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1OC2=C(O1)C=C(C=C2)CC(=O)O
|
Step Twelve
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC2=C(C=C1/C=C/C(=O)O)OCO2
|
Step Thirteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)CCCC(=O)O
|
Step Fourteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2C(=CNC2=CC1)CC(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared from
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
